molecular formula C14H20N4O8 B13473841 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate

Cat. No.: B13473841
M. Wt: 372.33 g/mol
InChI Key: RMCFMPMNMQZHSF-RQICVUQASA-N
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Description

[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including multiple acetyloxy groups, an azido group, and an acetamido group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, introduction of the azido group, and acetylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical processes, making the compound valuable for research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
  • [(2R,3R,4R,5S,6S)-3,4,5-tris(acetyloxy)-6-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}oxan-2-yl]methyl acetate

Uniqueness

[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from similar compounds that may lack this functional group, thereby limiting their applications in certain research areas.

Properties

Molecular Formula

C14H20N4O8

Molecular Weight

372.33 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19)/t10-,11-,12+,13-,14?/m1/s1

InChI Key

RMCFMPMNMQZHSF-RQICVUQASA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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